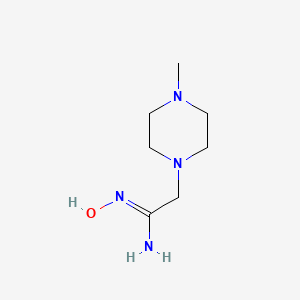

1-Amino-3-methylbutan-2-ol

Overview

Description

1-Amino-3-methylbutan-2-ol is a compound that is closely related to various amino acids and alcohols with similar structures. While the specific compound is not directly mentioned in the provided papers, the related compounds such as 2,4-diamino-3-methylbutanoic acid and 2-amino-3-methylbutane offer insights into the chemical family and the potential characteristics of this compound.

Synthesis Analysis

The synthesis of related compounds provides a foundation for understanding how this compound might be synthesized. For instance, the synthesis of 2,4-diamino-3-methylbutanoic acid involves the use of Rhizobium bacteria on Lotus tenuis roots . Additionally, the synthesis of 4-aminobutane-1,2,3-triol from d- or l-glucose suggests that carbohydrate-derived precursors could be a viable route for the synthesis of similar compounds, potentially including this compound.

Molecular Structure Analysis

The molecular structure of this compound can be inferred to some extent from the related compounds. The presence of amino groups and the specific stereochemistry are crucial, as seen in the identification of the (2R,3S)-enantiomer of 2,4-diamino-3-methylbutanoic acid and the assignment of absolute configuration to 2-amino-3-methylbutane . These studies highlight the importance of chiral centers and stereochemistry in the molecular structure of such compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound can be complex. For example, the conversion of an aldehyde to an amide as a key step in the synthesis of 4-aminobutane-1,2,3-triol indicates that functional group transformations are integral to the synthesis of such molecules. Additionally, the cyclization of 2-aminoalkan-1-ols to aziridines followed by hydrogenolysis suggests potential reaction pathways that could be relevant for the synthesis and reactions of this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed, the properties of similar compounds can provide some insights. For instance, the use of asymmetric stationary phases in gas chromatography to determine the configuration of optical isomers implies that such compounds can exhibit optical activity, which would be an important physical property. The solubility and interaction with solvents, as mentioned in the context of aminoalkanes , are also relevant to the physical properties of this compound.

Scientific Research Applications

1. Biofuel Production

Biofuel Production from Glucose to Isobutanol Conversion 1-Amino-3-methylbutan-2-ol is related to isobutanol, a leading biofuel candidate. A study by Bastian et al. (2011) reported on the conversion of glucose to isobutanol using a modified amino acid pathway in recombinant Escherichia coli. This research is significant for biofuel production as it addresses the economic challenge of requiring anaerobic conditions for isobutanol production.

2. Disinfection By-Products in Water

Halohydrins in Treated Drinking Water Research identified potential disinfection by-products in treated drinking water, including compounds related to this compound. Jobst et al. (2011) discussed the identification of halohydrins, such as 4-chloro-2-methylbutan-2-ol and 3-bromo-2-methylbutan-2-ol, in ozonated waters containing bromide. This research provides insights into the chemical makeup of water treatment by-products.

3. Chemical Production from Amino Acids

Ru-Catalyzed Hydrogenation–Decarbonylation to Primary Amines The conversion of amino acids to primary amines using Ru-catalyzed hydrogenation-decarbonylation was investigated by Verduyckt et al. (2017). This process is relevant to this compound as it involves transforming amino acids into compounds with similar structures. This research is pertinent for creating bio-based chemicals from renewable resources.

4. Aromatic Compound Synthesis

Mannich Reactions with Amino Alcohols Research on Mannich reactions involving various amino alcohols, which are closely related to this compound, was conducted by Schmidt et al. (2000). This study explored the synthesis and structural confirmation of various compounds, contributing to the field of organic chemistry and compound synthesis.

5. Microbial Production of Alcohols

Engineering Microorganisms for Pentanol Isomer Synthesis The engineering of microorganisms for the synthesis of pentanol isomers, related to this compound, was researched by Cann & Liao (2009). This study delves into the potential of metabolic engineering for producing biofuels and other useful chemicals.

Mechanism of Action

Target of Action

It’s known that this compound is used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . This suggests that it may interact with the biochemical pathways involved in the synthesis of these antibiotics.

Mode of Action

As a chiral nucleophile, it likely participates in nucleophilic substitution reactions, where it donates an electron pair to form a new chemical bond .

Biochemical Pathways

1-Amino-3-methylbutan-2-ol is involved in the synthesis of benanomicin-pradimicin antibiotics . These antibiotics are known to inhibit bacterial RNA synthesis, suggesting that this compound may indirectly affect the biochemical pathways related to RNA synthesis and bacterial growth.

Result of Action

Its role as a chiral nucleophile in the synthesis of benanomicin-pradimicin antibiotics suggests that it may contribute to the antibacterial activity of these drugs .

Biochemical Analysis

Biochemical Properties

1-Amino-3-methylbutan-2-ol plays a significant role in biochemical reactions, particularly in the synthesis of chiral compounds. It interacts with various enzymes and proteins, including those involved in the synthesis of imines and oxazolines. The compound acts as a chiral nucleophile, facilitating the formation of chiral centers in organic molecules. Additionally, this compound can form hydrogen bonds with other biomolecules, influencing their structure and function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. Additionally, this compound can impact the expression of genes related to cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, such as enzymes and receptors. The compound can bind to the active sites of enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation and function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the conversion of amino acids and other metabolites. The compound can also affect metabolic flux, altering the levels of specific metabolites in cells. These interactions play a crucial role in maintaining cellular homeostasis and metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The distribution of this compound can influence its activity and function, as it needs to reach specific cellular compartments to exert its effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence energy metabolism and other mitochondrial functions. The precise localization of the compound is essential for its role in cellular processes .

properties

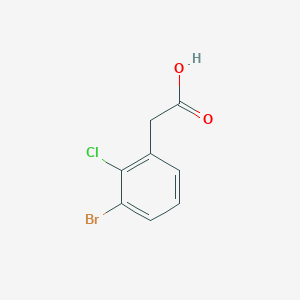

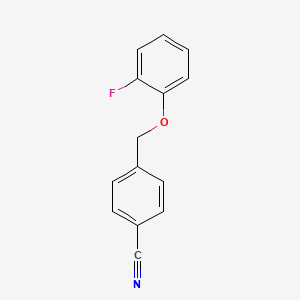

IUPAC Name |

1-amino-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(7)3-6/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUPIHBUKDNZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625111 | |

| Record name | 1-Amino-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17687-58-0 | |

| Record name | 1-Amino-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)